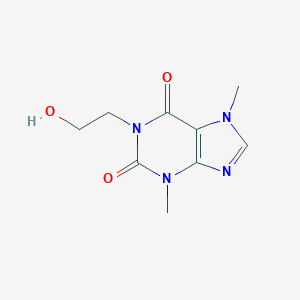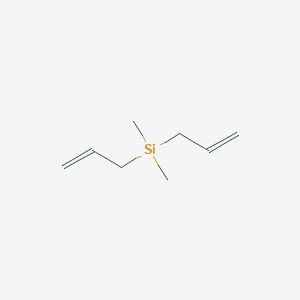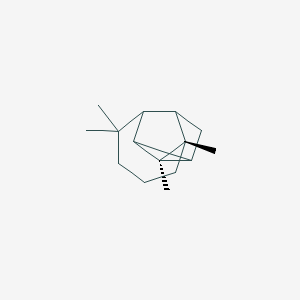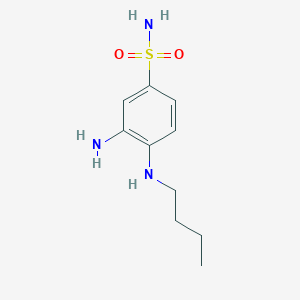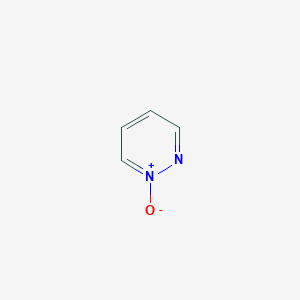
氧化镍(III)
描述
Synthesis Analysis
Nickel(III) oxide and its derivatives can be synthesized through various methods, each offering distinct advantages in terms of particle morphology, purity, and scalability. Notable methods include:
Microwave-Assisted Chemical Synthesis : This method involves the use of nickel chloride (NiCl2) and sodium bicarbonate (NaHCO3) as precursors. It is praised for its simplicity, cost-effectiveness, and ability to produce nanoparticles with defined structural and morphological characteristics (Maurya, Bhatia, & Varma, 2017).
Sol-Gel Method : A modified sol-gel process using nickel acetate, citric acid, and ethylene glycol as precursors has been utilized to synthesize nickel oxide powders. This method is noted for producing high-purity NiO at a relatively low cost and with great effectiveness (Mateos et al., 2019).
Molecular Structure Analysis
Nickel(III) oxide has been synthesized as a distinct phase, showing a crystal size of 57.083 nm. X-ray diffraction (XRD), atomic force microscopy (AFM), scanning electron microscopy (SEM), and UV-Vis spectroscopy techniques confirm its nanostructure and phase identity (Hussein & Ali, 2022).
Chemical Reactions and Properties
Research has shown that nickel(III) oxide participates in various chemical reactions, demonstrating its potential in catalysis and other applications. Its ability to undergo transformations, such as the conversion from a Ni(III)2(μ-O)2 core to a Ni(II)2(μ-OO)2 core upon exposure to hydrogen peroxide, highlights its chemical versatility and potential as a catalyst (Shiren et al., 2000).
Physical Properties Analysis
The synthesis conditions of nickel oxide significantly impact its physical properties, such as morphology, crystallinity, and electrocatalytic activity. For example, nanocrystals synthesized by hydrolysis and calcination processes exhibit increased p-type character and improved photocatalytic activity for hydrogen evolution (Nail et al., 2015).
Chemical Properties Analysis
The chemical properties of nickel oxide, such as its electrocatalytic activity and interactions with substances like glucose, have been a focus of study. These properties are influenced by synthesis methods, which affect the material's structure and, consequently, its reactivity and catalytic potential (El-Kemary, Nagy, & El‐Mehasseb, 2013).
科学研究应用
1. Photocatalytic Applications
- Summary of Application: NiO nanoparticles are used in photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions .
- Methods of Application: The conventional strategies of NiO nanoparticle synthesis can be broadly categorized into three themes: solid-phase method, liquid-phase method, and vapor-phase method . Recently, microfluidic reactors hold great promise for nanomaterial synthesis due to the thermal homogeneity across the reactor and rapid heat transfer ensured by the large ratio of surface area to volume .
- Results or Outcomes: NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions .
2. Electrochemical Detection
- Summary of Application: NiO nanoparticles are used in electrodes, leading to diverse applications from electrochemical detection to energy storage and environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles for this application follows the same methods as mentioned in the photocatalytic applications .
- Results or Outcomes: The use of NiO nanoparticles in electrodes has led to advancements in electrochemical detection .
3. Energy Storage
- Summary of Application: NiO nanoparticles are used in energy storage applications .
- Methods of Application: The synthesis of NiO nanoparticles for this application follows the same methods as mentioned in the photocatalytic applications .
- Results or Outcomes: The use of NiO nanoparticles has led to advancements in energy storage technologies .
4. Environmental Remediation
- Summary of Application: NiO nanoparticles are used in environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles for this application follows the same methods as mentioned in the photocatalytic applications .
- Results or Outcomes: The use of NiO nanoparticles has led to advancements in environmental remediation technologies .
5. Solid Oxide Fuel Cells
- Summary of Application: NiO is used in the preparation of nickel cermet for the anode layer of solid oxide fuel cells .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in solid oxide fuel cells has led to advancements in fuel cell technologies .
6. Lithium Ion Microbatteries
- Summary of Application: NiO is used in lithium nickel oxide cathodes for lithium ion microbatteries .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in lithium ion microbatteries has led to advancements in battery technologies .
7. Electrochromic Applications
- Summary of Application: NiO is used in electrochromic coatings, plastics, and textiles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in electrochromic applications has led to advancements in material science .
8. Nanowires and Nanoalloys
- Summary of Application: NiO is used in the production of nanowires and nanoalloys .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in the production of nanowires and nanoalloys has led to advancements in nanotechnology .
9. Catalyst Applications
- Summary of Application: NiO is used in specific alloy and catalyst applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in catalyst applications has led to advancements in chemical engineering .
10. Gas Sensors
- Summary of Application: NiO is used in gas sensors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in gas sensors has led to advancements in sensor technology .
11. Optoelectronic Devices
- Summary of Application: NiO is used in optoelectronic devices .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in optoelectronic devices has led to advancements in optoelectronics .
12. Photocatalysis
- Summary of Application: NiO is used in photocatalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in photocatalysis has led to advancements in photocatalysis .
13. Transparent Electrodes
- Summary of Application: Gold doped nickel oxide films can be used as transparent electrodes in optoelectronic devices .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in transparent electrodes has led to advancements in optoelectronics .
14. Hydrodesulfurization Catalysts
- Summary of Application: Nickel oxide can be reacted with acids to form salts and other compounds, for example nickel sulfamate for electroplating and nickel molybdate for hydrodesulfurization catalysts .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in hydrodesulfurization catalysts has led to advancements in chemical engineering .
15. Aerospace Industry
- Summary of Application: Nickel oxide is used in lightweight structural components for the aerospace industry .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in the aerospace industry has led to advancements in aerospace engineering .
16. Temperature and Gas Sensors
- Summary of Application: Nickel oxide is used as a material for temperature and gas sensors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in temperature and gas sensors has led to advancements in sensor technology .
17. Dye-Sensitized Photoelectrodes
- Summary of Application: Nickel oxide is used in dye-sensitized photoelectrodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in dye-sensitized photoelectrodes has led to advancements in photocatalysis .
18. Chemical Sensing Applications
- Summary of Application: Due to its attractive semiconductor properties, nickel oxide has been widely explored for its use in various battery, electrochemical, photocatalytic, and chemical sensing applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of NiO in chemical sensing applications has led to advancements in sensor technology .
安全和危害
未来方向
Nickel(III) oxide has been studied theoretically since the early thirties . A nanostructured pure phase of the material was synthesized and stabilized for the first time in 2015 . It is envisioned that success in microfluidic method will continue to inspire novel approaches to drive the rapid evolution of the NiO synthesis technologies in future .
属性
IUPAC Name |
nickel(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ni.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMQOUGYKPVJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ni+3].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893854 | |
| Record name | Nickel oxide (Ni2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.385 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Gray-black solid, soluble in water; [Merck Index] Insoluble in water; [Hawley] | |
| Record name | Nickel oxide (Ni2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel(III) oxide | |
CAS RN |
1314-06-3 | |
| Record name | Nickel sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel oxide (Ni2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel oxide (Ni2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinickel trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BD7540U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



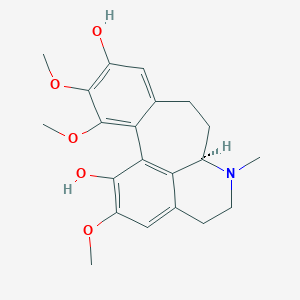
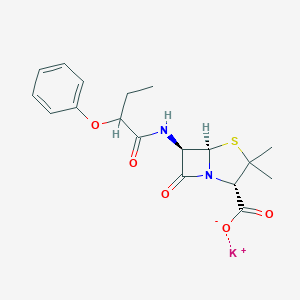
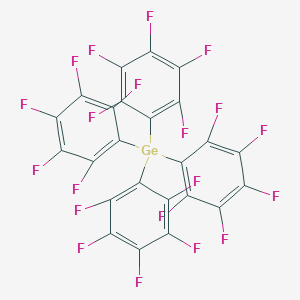

![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
